molecular formula C10H21ClN2O B1392331 1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220033-33-9

1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride

Cat. No.: B1392331
CAS No.: 1220033-33-9
M. Wt: 220.74 g/mol
InChI Key: MAFUIBKEOFYLEF-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Blood Platelet Aggregation Inhibition

1-(2-Ethyl-1-piperidinyl)-2-(methylamino)-1-ethanone hydrochloride has been studied for its potential role in inhibiting blood platelet aggregation. For instance, a derivative, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, showed promising results in inhibiting ADP-induced aggregation of blood platelets. This inhibition was observed both in vitro on human blood platelets and ex vivo in guinea pigs (Grisar et al., 1976).

Anti-Acetylcholinesterase Activity

Research has explored the anti-acetylcholinesterase (anti-AChE) activities of certain derivatives of this compound. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to significantly inhibit acetylcholinesterase, with some compounds showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990).

Synthetic Applications

The compound has also been utilized in synthetic chemistry. For instance, it has been used in the synthesis of various derivatives with potential applications in medicinal chemistry. This includes the creation of new Naphthopyran, Pyrazole, Pyridine, and Thienobenzochromene derivatives using 1-(1-Hydroxy-2-naphthyl) Ethanone as a starting material (Badawy et al., 2008).

X-Ray Structural Analysis

There has been research focused on the X-ray structures and computational studies of various cathinones, including derivatives of this compound. These studies provide insights into the molecular structure and electronic properties of such compounds (Nycz et al., 2011).

Antiplatelet Activity

Further research has explored the antiplatelet activity of certain derivatives, such as 2-(diethylamino)-7-ethoxychromone and its 2-(1-piperidinyl)analogue. These compounds were synthesized and tested for their inhibitory activities against human platelet aggregation, with some showing high levels of activity (Mazzei et al., 1990).

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-9-6-4-5-7-12(9)10(13)8-11-2;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFUIBKEOFYLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-33-9
Record name Ethanone, 1-(2-ethyl-1-piperidinyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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